H-Gly-Gly-Asp-Ala-OH
Description
H-Gly-Gly-Asp-Ala-OH is a tetrapeptide with the sequence Gly-Gly-Asp-Ala. It has a molecular formula of C₁₁H₁₈N₄O₇ and a CAS registry number 103972-83-4 .
Properties
CAS No. |
103972-83-4 |
|---|---|
Molecular Formula |
C11H18N4O7 |
Molecular Weight |
318.286 |
IUPAC Name |
(3S)-3-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H18N4O7/c1-5(11(21)22)14-10(20)6(2-9(18)19)15-8(17)4-13-7(16)3-12/h5-6H,2-4,12H2,1H3,(H,13,16)(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t5-,6-/m0/s1 |
InChI Key |
CHWINHPRRHRUPJ-WDSKDSINSA-N |
SMILES |
CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Overview of this compound and Related Peptides
Key Observations:
Structural Variations: Sequence Length: this compound (tetrapeptide) is shorter than H-Ser-Asp-Gly-Arg-Gly-OH (pentapeptide) but longer than H-Gly-Asp-Gly-OH (tripeptide) .
Physicochemical Properties: Solubility: H-Gly-Asp-Gly-OH is explicitly noted as soluble in DMSO , while data for others are unavailable. Molecular Weight: Longer peptides (e.g., H-Ser-Asp-Gly-Arg-Gly-OH) exhibit higher molecular weights, which may influence membrane permeability and bioavailability .
However, direct evidence for this compound’s bioactivity is lacking. H-Gly-Gly-Arg-Ala-OH acetate is used in research contexts, possibly for studying charge-dependent interactions .
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